

A Comparative Guide to the In Vivo Validation of Cereblon-Recruiting PROTACs

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Compound of Interest

Compound Name: *Thalidomide-O-amido-C8-NH2*

Cat. No.: *B560578*

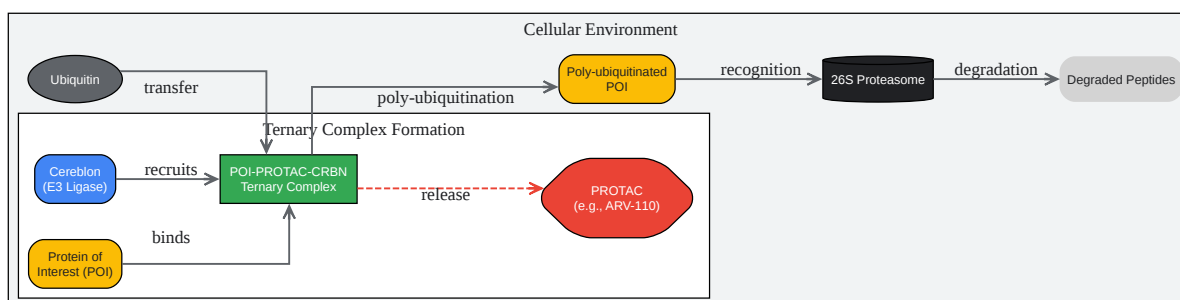
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. While the specific molecule "**Thalidomide-O-amido-C8-NH2**" is a functionalized linker used in the synthesis of PROTACs, this guide focuses on the in vivo validation of fully formed PROTACs that employ this or similar chemical architecture. The PROTACs selected for this comparison—ARV-110, ARV-471, and ARV-825/dBET1—have substantial preclinical data in animal models and serve as excellent examples of this therapeutic modality.

Mechanism of Action: An Overview

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. They consist of two key moieties connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase, in this case, Cereblon. By bringing the POI and Cereblon into close proximity, the PROTAC facilitates the ubiquitination of the POI. This "tagging" marks the protein for degradation by the 26S proteasome, leading to its elimination from the cell. This event-driven mechanism allows for substoichiometric, catalytic activity and offers a distinct advantage over traditional inhibitors.



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Figure 1. General mechanism of action for a Cereblon-recruiting PROTAC.

Comparative In Vivo Performance of Key Cereblon-Recruiting PROTACs

The following tables summarize the in vivo efficacy of selected PROTACs in various preclinical cancer models.

Table 1: ARV-110 (Bavdegalutamide) - Androgen Receptor (AR) Degradation

Animal Model	Cell Line/Tumor Type	Dosing Schedule	Key Outcomes	Comparison/Control	Reference(s)
Mouse Xenograft	VCaP (Prostate Cancer)	1 mg/kg, PO, QD	>90% AR degradation	Vehicle	[1] [2]
Mouse Xenograft	VCaP (Enzalutamide-Resistant)	10 mg/kg, PO, QD	100% Tumor Growth Inhibition (TGI)	Enzalutamide (20 mg/kg)	[3]
Patient-Derived Xenograft (PDX)	Prostate Cancer (Enzalutamide-Insensitive)	10 mg/kg, PO, QD	Significant tumor growth inhibition and PSA reduction	Enzalutamide (20 mg/kg)	[3] [4] [5]

Table 2: ARV-471 (Vepdegestrant) - Estrogen Receptor (ER) Degradation

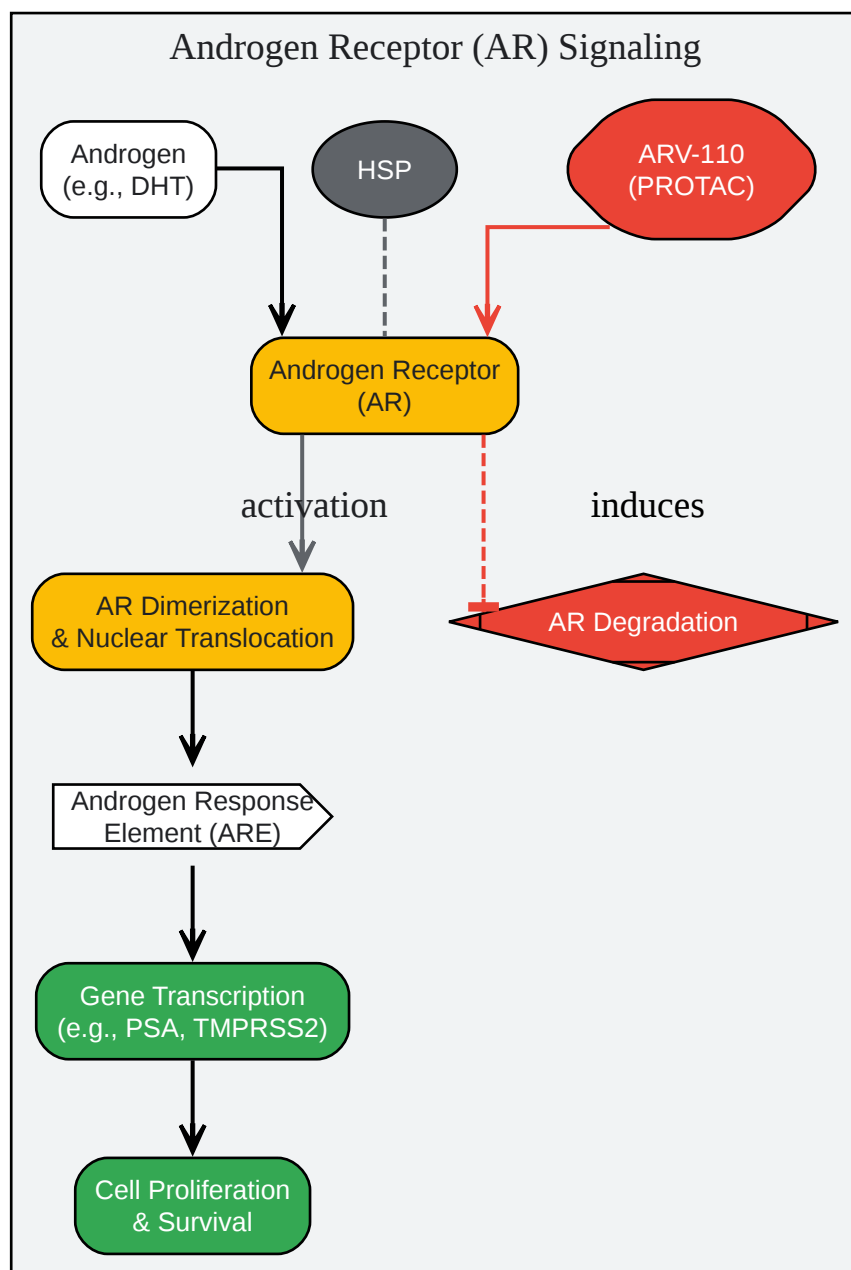
Animal Model	Cell Line/Tumor Type	Dosing Schedule	Key Outcomes	Comparison/Control	Reference(s)
Orthotopic Mouse Xenograft	MCF7 (ER+ Breast Cancer)	3, 10, 30 mg/kg, PO, QD	85%, 98%, and 120% TGI, respectively; >94% ER degradation	Fulvestrant	[6] [7]
PDX Model	ER+ Breast Cancer (Y537S ESR1 Mutant)	10, 30 mg/kg, PO, QD	Significant tumor regression	Fulvestrant (200 mg/kg)	[8] [9]
PDX Model (Palbociclib-Resistant)	ER+ Breast Cancer (Y537S ESR1 Mutant)	30 mg/kg, PO, QD + Palbociclib	131% TGI (superior tumor shrinkage)	Fulvestrant + Palbociclib (108% TGI)	[8]

Table 3: BRD4 Degraders (ARV-825 and dBET1)

PROTAC	Animal Model	Cell Line/Tumor Type	Dosing Schedule	Key Outcomes	Comparison/Control	Reference(s)
ARV-825	SCID Mouse Xenograft	TPC-1 (Thyroid Carcinoma)	Oral administration	Potent tumor growth suppression; in vivo BRD4, c-Myc, Bcl-xL degradation	Vehicle	[10]
ARV-825	Nude Mouse Xenograft	HGC27 (Gastric Cancer)	10 mg/kg, IP, QD	Significant reduction in tumor burden	Vehicle	[11]
ARV-825	Xenograft Model	Neuroblastoma	Not specified	Profoundly reduced tumor growth; BRD4 and MYCN downregulation	Vehicle	[12]
dBET1	Mouse Xenograft	MV4;11 (Human AML)	50 mg/kg, IP, QD	Significant delay in tumor growth; in vivo BRD4 and MYC downregulation	Vehicle	[13] [14]

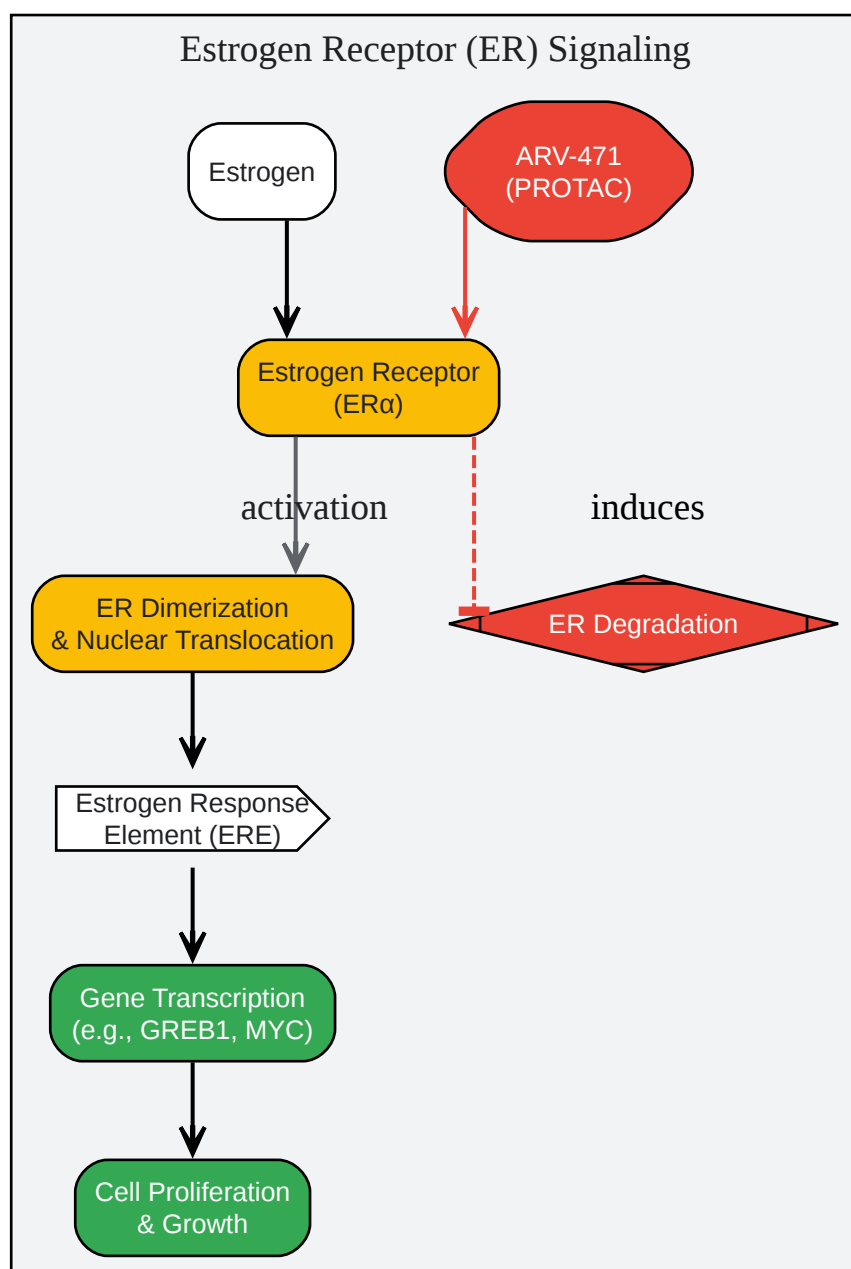
Signaling Pathway Diagrams

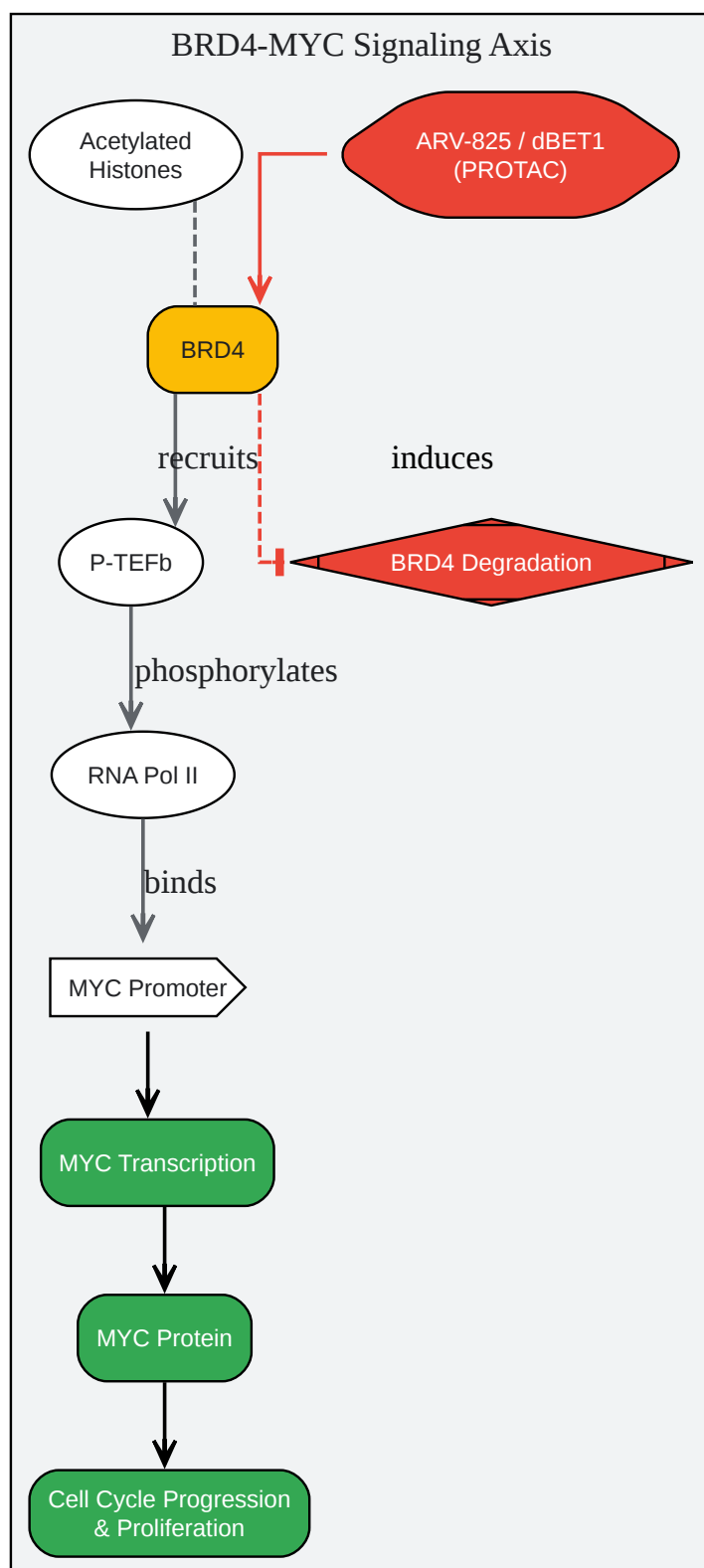
The degradation of these key target proteins has significant downstream effects on oncogenic signaling pathways.

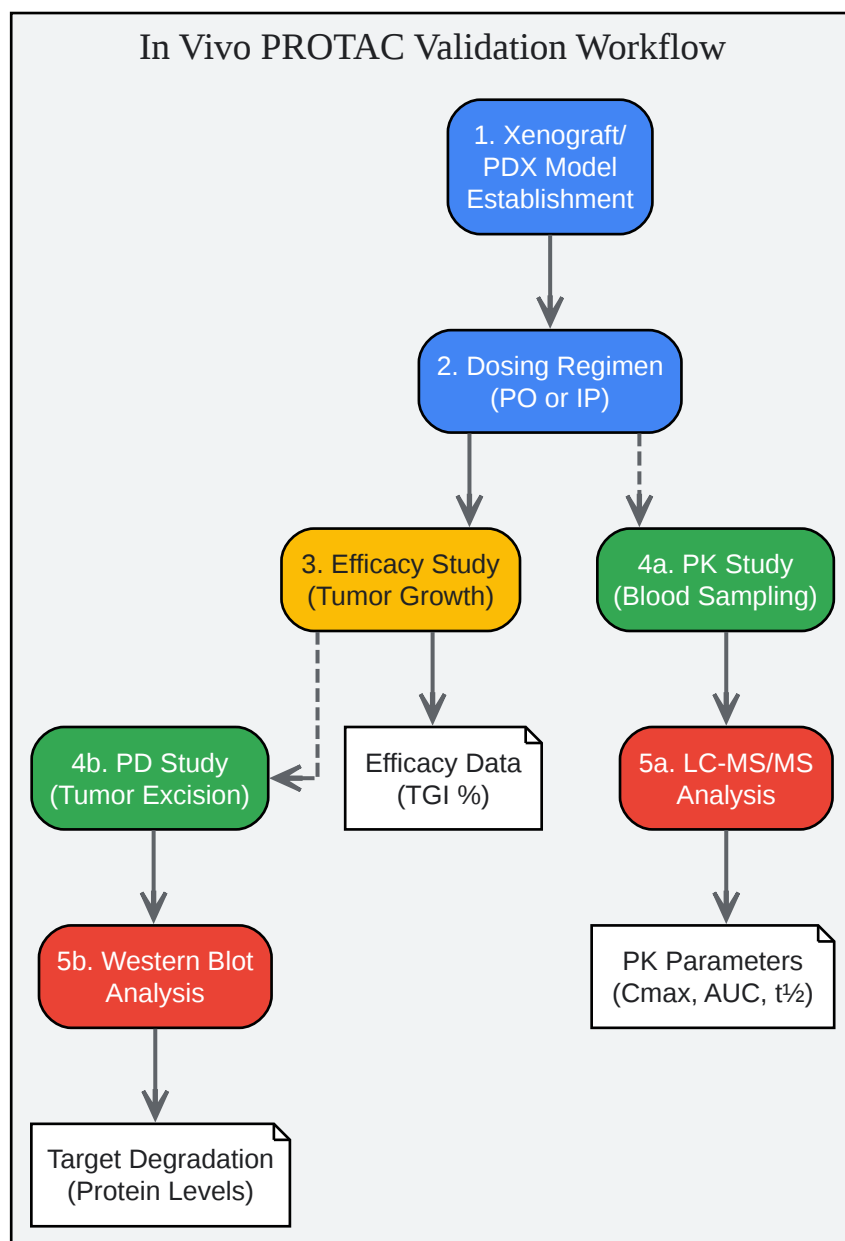


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Figure 2. Androgen Receptor (AR) signaling pathway and the inhibitory point of ARV-110.







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